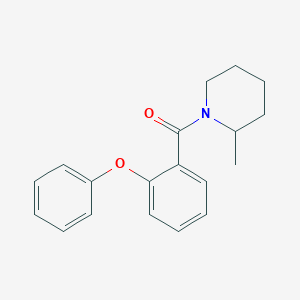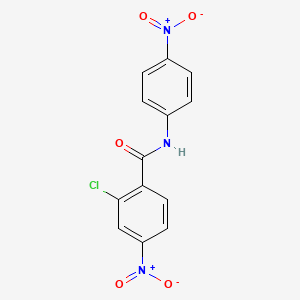
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide, also known as CP-465,022, is a small molecule inhibitor of the orexin-1 receptor. The orexin-1 receptor is a G-protein coupled receptor that is involved in the regulation of sleep-wake cycles, appetite, and reward pathways. CP-465,022 has been extensively studied for its potential therapeutic applications in the treatment of various sleep disorders, addiction, and obesity.
Mécanisme D'action
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide selectively binds to the orexin-1 receptor and blocks its activation by endogenous orexin peptides. The orexin-1 receptor is primarily expressed in the hypothalamus and plays a crucial role in the regulation of sleep-wake cycles, appetite, and reward pathways. By blocking the orexin-1 receptor, N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide reduces the activity of these pathways, leading to improved sleep quality, reduced drug-seeking behavior, and decreased food intake.
Biochemical and Physiological Effects:
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. It selectively blocks the orexin-1 receptor, reducing the activity of the sleep-wake cycle, appetite, and reward pathways. This leads to improved sleep quality, reduced drug-seeking behavior, and decreased food intake. N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has also been shown to have a favorable safety profile and is well-tolerated in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments. It selectively blocks the orexin-1 receptor, making it a useful tool for studying the role of this receptor in sleep-wake cycles, appetite, and reward pathways. N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has also been shown to have a favorable safety profile and is well-tolerated in preclinical studies. However, one limitation of N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide is its relatively low potency, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective orexin-1 receptor antagonists. Another area of interest is the use of N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide in combination with other drugs for the treatment of sleep disorders, addiction, and obesity. Additionally, further research is needed to fully understand the role of the orexin-1 receptor in these conditions and to identify potential therapeutic targets for drug development.
Méthodes De Synthèse
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively functionalize the target molecule. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, addiction, and obesity. It has been shown to selectively block the orexin-1 receptor, which plays a crucial role in the regulation of sleep-wake cycles, appetite, and reward pathways. N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has been shown to improve sleep quality and reduce daytime sleepiness in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of addiction and decrease food intake in animal models of obesity.
Propriétés
IUPAC Name |
N-cyclopropyl-5-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-21-11-5-4-10(16-13(17)6-7-14(16)18)8-12(11)22(19,20)15-9-2-3-9/h4-5,8-9,15H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVCUUHCIWMHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCC2=O)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)
![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)
![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)

![1-(2-fluorobenzyl)-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5121953.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5121962.png)
![propyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5121965.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5121969.png)
![3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)